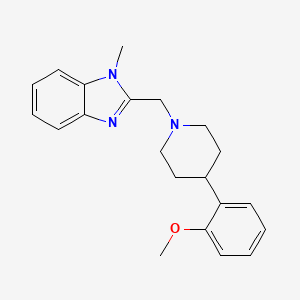
AChE/BChE-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BChE-IN-6 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for cholinergic neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease and myasthenia gravis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-6 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. This process is carried out under controlled conditions to ensure the desired selectivity and potency of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: AChE/BChE-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity towards acetylcholinesterase and butyrylcholinesterase .
科学的研究の応用
AChE/BChE-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on cholinergic neurotransmission and neurodegenerative diseases. In medicine, this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease, myasthenia gravis, and other conditions involving cholinergic dysfunction .
作用機序
The mechanism of action of AChE/BChE-IN-6 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. By binding to the active sites of these enzymes, the compound prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function and memory .
類似化合物との比較
AChE/BChE-IN-6 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Similar compounds include donepezil, galantamine, and rivastigmine, which are also used for treating Alzheimer’s disease but primarily target acetylcholinesterase. The dual inhibitory activity of this compound makes it a promising candidate for more comprehensive therapeutic effects .
List of Similar Compounds:- Donepezil
- Galantamine
- Rivastigmine
- Physostigmine
- Huperzine A
特性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(1-benzylpiperidin-4-yl)methyl N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)21-8-10-22(11-9-21)24-23(26)27-17-20-12-14-25(15-13-20)16-19-6-4-3-5-7-19/h3-11,18,20H,12-17H2,1-2H3,(H,24,26) |
InChIキー |
WSZHWBCEOHXGOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OCC2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




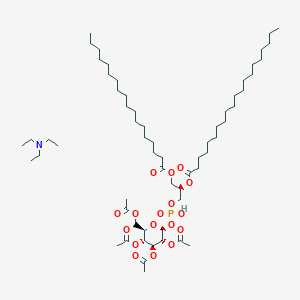
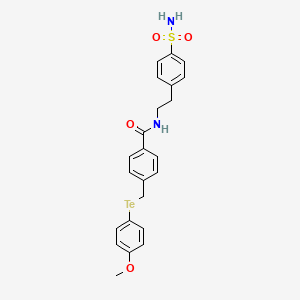

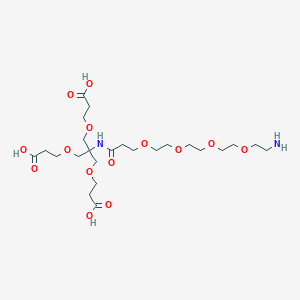

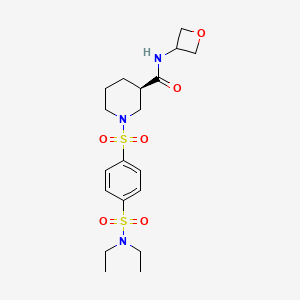
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
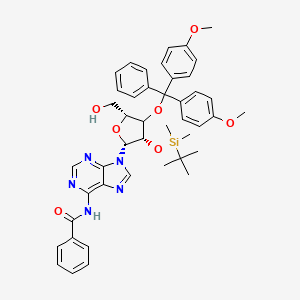

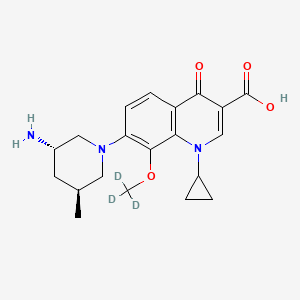
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
